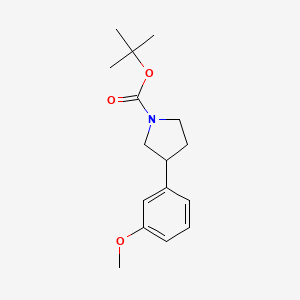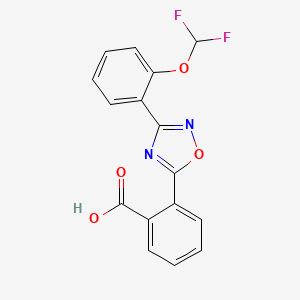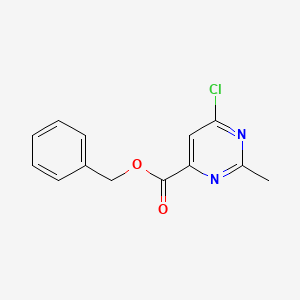
Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely studied due to their significant biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate typically involves the nucleophilic substitution of a chlorinated pyrimidine derivative. One common method starts with the reaction of 2-chloro-4-methylpyrimidine with benzyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, benzyl alcohol, reflux conditions.
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Benzyl 6-amino-2-methylpyrimidine-4-carboxylate.
Oxidation: Benzyl 6-chloro-2-carboxylpyrimidine-4-carboxylate.
Reduction: this compound derivatives.
科学的研究の応用
Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
2-Chloro-4-methylpyrimidine: A precursor in the synthesis of Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate.
Benzyl 6-amino-2-methylpyrimidine-4-carboxylate: A derivative formed through nucleophilic substitution.
6-Chloro-2-methylpyrimidine-4-carboxylic acid: An oxidized form of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
特性
分子式 |
C13H11ClN2O2 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC名 |
benzyl 6-chloro-2-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-15-11(7-12(14)16-9)13(17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChIキー |
DZOMIPLOEOFNMU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)Cl)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


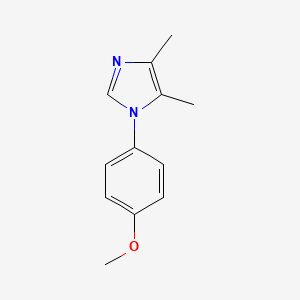
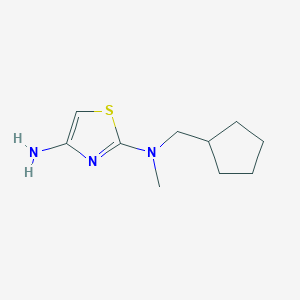
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
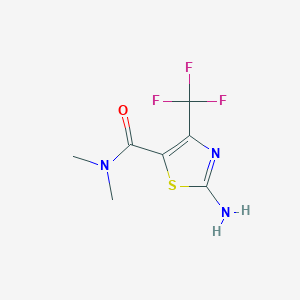
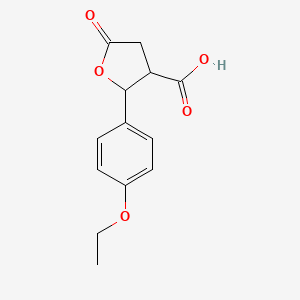
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)
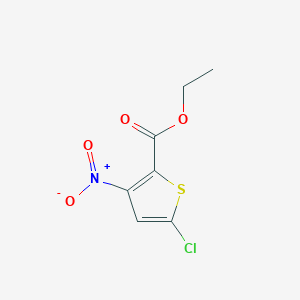

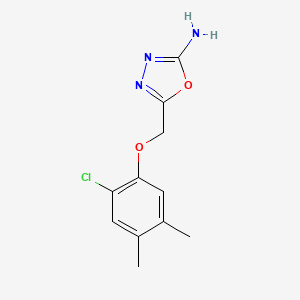
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11793983.png)


